

Physicochemical Properties of 2-Phenylpyridine-3-Carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-Phenylnicotinic acid*

Cat. No.: *B1361065*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine-3-carboxylic acid, also known as **2-phenylnicotinic acid**, is a heterocyclic compound with a chemical formula of $C_{12}H_9NO_2$.^{[1][2]} Its structure, featuring a phenyl group at the 2-position of a pyridine ring with a carboxylic acid at the 3-position, makes it a valuable building block in medicinal chemistry and materials science.^[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylpyridine-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of a potential signaling pathway based on its structural similarity to nicotinic acid.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 2-phenylpyridine-3-carboxylic acid are summarized below.

Data Presentation

Property	Value	Source
Molecular Formula	$C_{12}H_9NO_2$	[1] [2]
Molecular Weight	199.21 g/mol	[2]
Appearance	White to light yellow powder/crystal	
Melting Point	167.0 - 171.0 °C	
Boiling Point	~370 - 390 °C (Predicted)	[1]
Solubility in Water	Low solubility, considered insoluble (Predicted)	[1]
Solubility in Organic Solvents	Soluble in polar organic solvents (e.g., DMSO, DMF) and aromatic solvents (e.g., toluene)	[1]
pKa (Carboxylic Acid)	~3 - 4 (Predicted)	[1]
LogP	Not experimentally determined	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-phenylpyridine-3-carboxylic acid are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid 2-phenylpyridine-3-carboxylic acid transitions into a liquid.

Methodology:

- A small, finely powdered sample of 2-phenylpyridine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has melted is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion of melting.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the solubility of 2-phenylpyridine-3-carboxylic acid in water at a specific temperature.

Methodology:

- An excess amount of 2-phenylpyridine-3-carboxylic acid is added to a known volume of distilled or deionized water in a sealed container.
- The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then allowed to stand to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
- The concentration of 2-phenylpyridine-3-carboxylic acid in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of 2-phenylpyridine-3-carboxylic acid.

Methodology:

- A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-phenylpyridine-3-carboxylic acid, which is a measure of its lipophilicity.

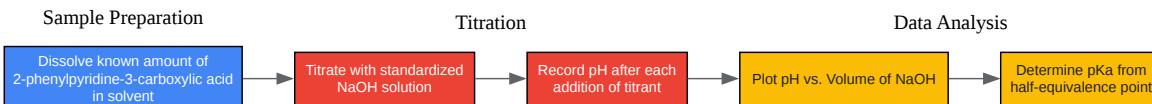
Methodology:

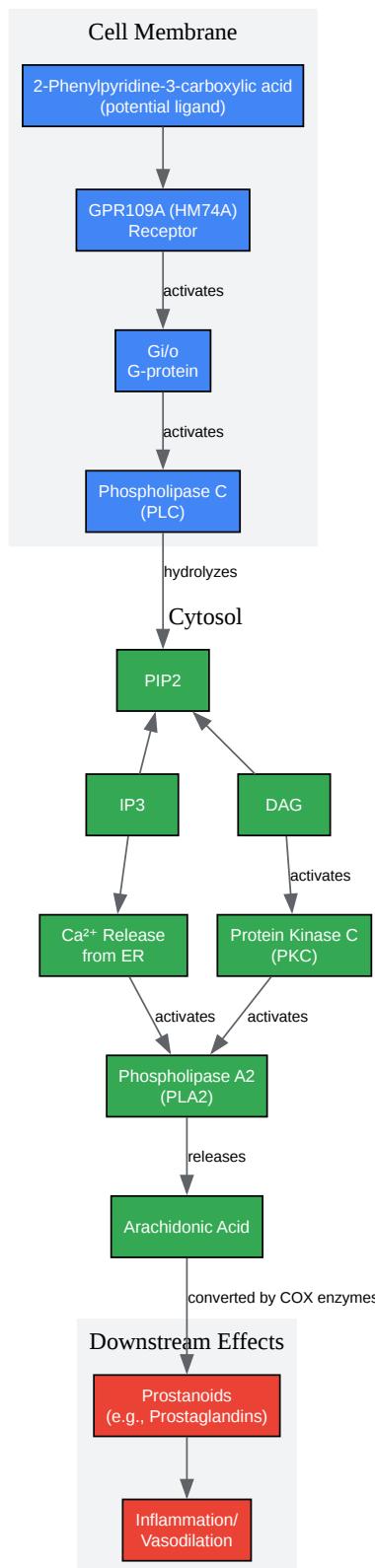
- Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing followed by separation.
- A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in the aqueous phase.
- The aqueous solution is then mixed with an equal volume of the pre-saturated n-octanol in a sealed container.

- The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- A sample is carefully taken from both the aqueous and the n-octanol phases.
- The concentration of 2-phenylpyridine-3-carboxylic acid in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm (base 10) of the partition coefficient.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Determination of pKa





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